3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Overview
Description
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can interact with multiple receptors . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that result in their medicinal effects . The specific interactions and resulting changes would depend on the particular target and the context of the biochemical pathway involved.
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways would depend on the specific target and the biological context.
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The nature of this interaction involves the inhibition of COX-2, which can lead to anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . This modulation can lead to changes in cell signaling pathways, such as the inhibition of prostaglandin E2 (PGE2) production, which is a key mediator in inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX-2 . This inhibition occurs through binding interactions with the enzyme, preventing its normal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity, resulting in long-term anti-inflammatory effects . The degradation of the compound over time can also lead to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit COX-2 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the indazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-indazole-6-carboxylic acid
- 4-Fluoro-1H-indazole-6-carboxylic acid
- 1H-indazole-6-carboxylic acid
Uniqueness
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indazole ring. This dual substitution can lead to distinct chemical and biological properties compared to similar compounds with only one or no halogen substitutions.
Properties
IUPAC Name |
3-chloro-4-fluoro-2H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSANVVGFCFMLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646377 | |
Record name | 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-61-9 | |
Record name | 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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